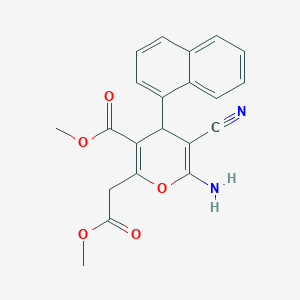

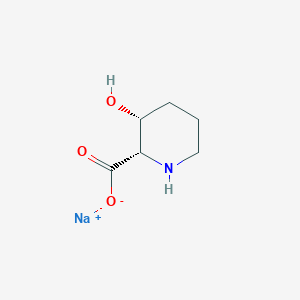

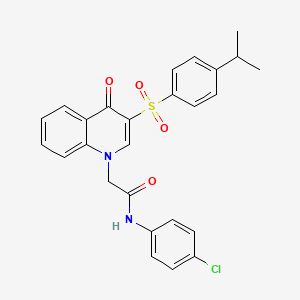

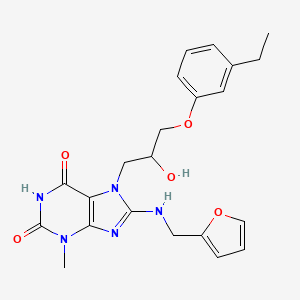

N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ACMS or Sulfamoylbenzamide and has a molecular formula of C21H28N2O3S.

Scientific Research Applications

Anticonvulsant Activity

Discovery and Anticonvulsant Activity : A study on the anticonvulsant activity of a similar compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, revealed its effectiveness in animal models. The research found that modifications to the compound could significantly influence its metabolic stability and pharmacological effects, suggesting a potential research direction for studying N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide in the context of neurological disorders or as a lead compound for developing new anticonvulsant drugs (Robertson et al., 1987).

Analytical Chemistry Applications

Liquid Chromatographic Determination : Another study focused on the development of a liquid chromatographic method for determining concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite in rat serum and urine. This research underscores the importance of analytical techniques in pharmacokinetic studies and could inform similar applications for N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (Dockens et al., 1987).

Chemical Synthesis and Modification

Synthesis and Anti-Acetylcholinesterase Activity : Research into the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity provides insights into the chemical modification of benzamide compounds for increased biological activity. This could be relevant for exploring N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide in similar contexts (Sugimoto et al., 1990).

Histone Deacetylase Inhibition

Orally Active Histone Deacetylase Inhibitor : A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor, illustrates the potential of benzamide derivatives in cancer research. Such compounds, including N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, could be investigated for their epigenetic modulation capabilities in oncology (Zhou et al., 2008).

Synthesis and Evaluation of Novel Compounds

Synthesis, Biological Evaluation, Molecular Docking, and DFT Calculations : A study on the synthesis and evaluation of novel benzenesulfonamide derivatives highlights the chemical versatility and potential biological applications of benzamide-based compounds. This research might inform strategies for synthesizing and evaluating N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide for various biological targets (Fahim & Shalaby, 2019).

properties

IUPAC Name |

N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16(25)17-8-12-19(13-9-17)23-22(26)18-10-14-21(15-11-18)29(27,28)24(2)20-6-4-3-5-7-20/h8-15,20H,3-7H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBXPKDLZGBZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

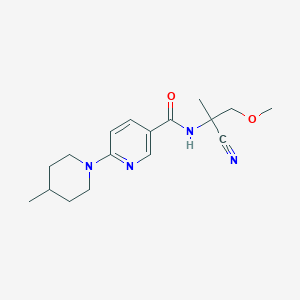

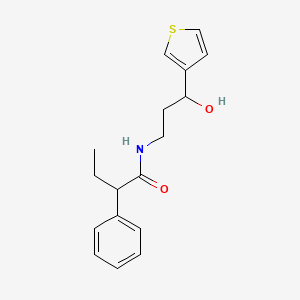

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

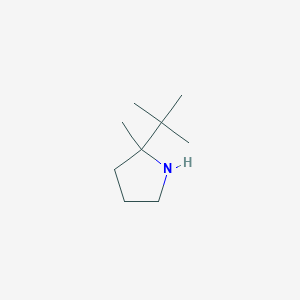

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)